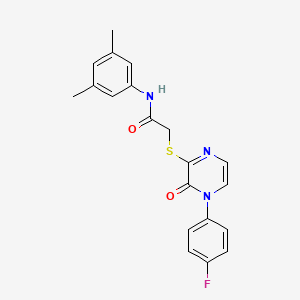

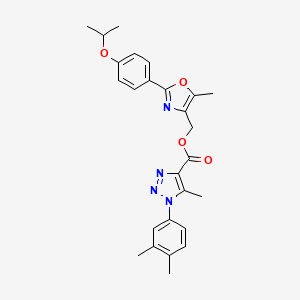

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a quinoline derivative that has been synthesized using different methods.

Scientific Research Applications

Tyrosine Kinase Inhibitors

Compounds related to "(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one" have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. Studies have shown that quinazoline and pyrido[3,2-d]pyrimidine derivatives can irreversibly inhibit EGFR, leading to the inhibition of cancer cell growth. For example, 4-anilinoquinazoline and 4-anilinopyrido[3,2-d]pyrimidine derivatives have shown high in vivo activity against tumor xenografts, suggesting their potential as therapeutic agents in cancer treatment (Smaill et al., 2000).

Anticancer Activity

Quinolinyl acrylate derivatives have been evaluated for their anticancer properties. A study focusing on prostate cancer demonstrated that these compounds could significantly reduce tumor growth in vivo by inhibiting cell viability, adhesion, migration, invasion, and neoangiogenesis in prostate cancer cells. This supports their potential as effective anticancer agents with multi-target efficacy (Rodrigues et al., 2012).

Antimicrobial Activity

Derivatives of quinolin-2(1H)-one have also shown promising results as antimicrobial agents. For instance, novel thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives have exhibited significant antibacterial activity against a broad spectrum of both gram-positive and gram-negative bacteria, as well as antifungal activity. These findings indicate their potential use in treating various infectious diseases (Abdel‐Wadood et al., 2014).

Fluorescent Labeling

In addition to their biomedical applications, certain fluorophores derived from quinolin-2(1H)-one structures have been utilized in fluorescent labeling of nucleosides and oligodeoxyribonucleotides, showcasing their utility in molecular biology research. These fluorophores exhibit high fluorescence signals and enhance hybridization affinity, making them valuable tools for DNA and RNA studies (Singh & Singh, 2007).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the 2-fluorophenylacryloyl group and the bromine atom.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "aniline", "benzaldehyde", "2-fluorobenzaldehyde", "bromine" ], "Reaction": [ "Synthesis of 2-nitrobenzaldehyde from benzaldehyde and nitric acid", "Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium dithionite", "Condensation of 2-aminobenzaldehyde with ethyl acetoacetate to form 3-ethyl-4-hydroxyquinoline-2(1H)-one", "Friedlander synthesis of 6-bromo-3-phenylquinolin-2(1H)-one from 3-ethyl-4-hydroxyquinoline-2(1H)-one and bromine", "Addition of 2-fluorophenylacetic acid to (E)-3-(2-bromo-6-phenylquinolin-3-yl)acrylonitrile using triethylamine as a catalyst to form (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one" ] } | |

CAS RN |

392327-09-2 |

Product Name |

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one |

Molecular Formula |

C24H15BrFNO2 |

Molecular Weight |

448.291 |

IUPAC Name |

6-bromo-3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C24H15BrFNO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-14H,(H,27,29)/b13-10+ |

InChI Key |

GRBYMNOBSAWKHU-JLHYYAGUSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CC=C4F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2829433.png)

![2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2829435.png)

![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)

![Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2829450.png)